molecular formula C19H19NO3 B14034878 1'-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3'-indolin]-2'-one

1'-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3'-indolin]-2'-one

Cat. No.: B14034878
M. Wt: 309.4 g/mol
InChI Key: YCALDVGBIBRMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3’-indolin]-2’-one is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3’-indolin]-2’-one typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the spirocyclic core through a cyclization reaction. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. Additionally, protecting groups such as para-methoxybenzyl (PMB) may be used to protect sensitive functional groups during the synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1’-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3’-indolin]-2’-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1’-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3’-indolin]-2’-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3’-indolin]-2’-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole
  • 2-Aryl-1-(4-methoxybenzyl)-1H-indole-4-carbaldehydes

Uniqueness

1’-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3’-indolin]-2’-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications .

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]spiro[indole-3,3'-oxolane]-2-one

InChI

InChI=1S/C19H19NO3/c1-22-15-8-6-14(7-9-15)12-20-17-5-3-2-4-16(17)19(18(20)21)10-11-23-13-19/h2-9H,10-13H2,1H3

InChI Key

YCALDVGBIBRMEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)CCOC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.